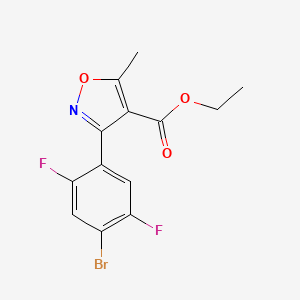

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromo-2,5-difluorophenyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position. Its molecular formula is C₁₃H₁₀BrF₂NO₃, with a molecular weight of approximately 346.13 g/mol (estimated based on analogous compounds in and ). The bromine and fluorine substituents on the phenyl ring enhance its lipophilicity (LogP ~3.0–3.5, inferred from ), making it suitable for applications in medicinal chemistry and agrochemical research.

The compound’s structure is characterized by:

- Steric effects: The 2,5-difluoro substitution on the phenyl ring may impose steric hindrance, altering binding affinity in biological targets compared to simpler analogs.

Properties

Molecular Formula |

C13H10BrF2NO3 |

|---|---|

Molecular Weight |

346.12 g/mol |

IUPAC Name |

ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H10BrF2NO3/c1-3-19-13(18)11-6(2)20-17-12(11)7-4-10(16)8(14)5-9(7)15/h4-5H,3H2,1-2H3 |

InChI Key |

AATLHETUHGASIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2F)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

- Formation of an ethyl 5-methylisoxazole-4-carboxylate core,

- Introduction of the substituted phenyl group (4-bromo-2,5-difluorophenyl) via coupling or substitution reactions,

- Final esterification or purification to yield the ethyl ester compound.

The key intermediate, ethyl 5-methylisoxazole-4-carboxylate, is typically prepared by cyclization of an ethoxymethyleneacetoacetate derivative with hydroxylamine salts under controlled conditions.

Stepwise Preparation Process

Detailed Description of Key Steps

Formation of Ethyl Ethoxymethyleneacetoacetate

Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetate. This step is critical as it sets the stage for the isoxazole ring formation. The reaction mixture often contains non-reactive by-products that can be separated by distillation under reduced pressure to isolate the desired intermediate.

Cyclization to Isoxazole Core

The cyclization involves reacting the ethyl ethoxymethyleneacetoacetate intermediate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at low temperatures (-20 to 10 °C). The low temperature and reverse addition technique (slow addition of hydroxylamine solution) improve regioselectivity, favoring attack on the ethoxymethylene carbon rather than the carbonyl carbon, thereby reducing isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate isomers. This step yields crude ethyl 5-methylisoxazole-4-carboxylate, which can be purified by standard methods.

Introduction of the 4-Bromo-2,5-Difluorophenyl Group

The incorporation of the 4-bromo-2,5-difluorophenyl substituent is typically achieved through aromatic substitution or metal-catalyzed cross-coupling reactions. The presence of bromine and fluorine atoms affects the electronic properties of the phenyl ring, influencing the reactivity and regioselectivity of the coupling reactions. Common methods include Suzuki-Miyaura or Stille couplings using appropriate boronic acid or stannane derivatives of the substituted phenyl ring.

Final Esterification

If the carboxylic acid form of the compound is obtained, it is converted to the ethyl ester by esterification with ethanol under acidic catalysis. This step is crucial for achieving the final ethyl ester product with high purity and yield. Reaction parameters such as temperature, catalyst type, and reaction time are optimized to minimize side reactions and degradation.

Analytical Monitoring and Purification

Throughout the synthesis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress, confirm structural integrity, and assess purity. These methods ensure the isolation of the target compound with high chemical and isomeric purity.

Summary Table of Preparation Conditions

| Parameter | Optimal Range | Purpose/Effect |

|---|---|---|

| Temperature (Step 1) | 100–110 °C | Formation of ethyl ethoxymethyleneacetoacetate |

| Temperature (Step 2) | -10 to 0 °C | Enhances regioselectivity in cyclization |

| Hydroxylamine Salt | Hydroxylamine sulfate | Reduces isomeric impurities compared to hydrochloride salt |

| Addition Technique | Reverse addition (dropwise) | Controls nucleophile concentration, improves selectivity |

| Esterification Catalyst | Acid catalyst (e.g., sulfuric acid) | Facilitates conversion to ethyl ester |

| Purification Methods | Distillation, crystallization, chromatography | Removes impurities and by-products |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The presence of the bromine atom allows for coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds featuring one nitrogen and one oxygen atom within the ring structure. This particular compound is characterized by the presence of a 4-bromo-2,5-difluorophenyl group, a methyl group, and an ethyl ester functional group. Its molecular formula is C13H10BrF2NO3, with a molecular weight of approximately 346.12 g/mol .

Potential Applications

This compound exhibits potential biological activity that makes it a candidate for further pharmacological studies. Its structural features suggest it may interact with various biological targets, potentially leading to anti-inflammatory or anticancer effects. The difluorophenyl moiety could enhance its binding affinity to specific receptors or enzymes.

Structural Similarity and Drug Development

This compound shares structural similarities with several other compounds within the isoxazole family. Its unique combination of bromine and difluoro substitutions distinguishes it from these similar compounds, potentially influencing its biological activity and application in drug development.

Comparison Table of Isoxazole Derivatives

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 0.62 | Contains fluorine instead of bromine |

| Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate | 0.66 | Different substitution pattern on phenyl group |

| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylic acid | 0.71 | Different carboxylic acid derivative |

| Methyl 5-(phenylethynyl)isoxazole-3-carboxylic acid | 0.68 | Features an ethynyl substituent |

| Ethyl 5-(benzyloxy)isoniazole-3-carboxylic acid | 0.69 | Contains a benzyloxy substituent |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring may also play a role in modulating its biological activity by interacting with various pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparison

Substituent Effects

Halogen Position and Reactivity :

- The 4-bromo-2,5-difluorophenyl group in the target compound provides multiple sites for further functionalization (e.g., Suzuki-Miyaura coupling via Br ). In contrast, the 4-bromophenyl analog () lacks fluorine substituents, reducing electronic modulation and steric complexity.

- 2-Chloro-6-fluorophenyl () introduces ortho-chlorine, which may hinder rotational freedom compared to para-substituted analogs.

- The 2,5-difluoro substitution in the target compound may create unique crystal packing patterns compared to mono-fluoro analogs.

Biological Activity

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features, including a bromine atom and two fluorine atoms on the phenyl ring. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

- Molecular Formula : C13H10BrF2NO3

- Molecular Weight : 346.12 g/mol

- CAS Number : 1620319-15-4

The compound's structure includes an ethyl ester functional group and a methyl group, which may influence its biological interactions and solubility.

Biological Activity Overview

The potential biological activities of this compound suggest its candidacy for further pharmacological studies. Preliminary investigations indicate that it may exhibit:

- Anti-inflammatory Effects : The structural features hint at possible interactions with inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Similar compounds within the isoxazole family have shown promising results in inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of the difluorophenyl moiety could enhance binding affinity to specific receptors or enzymes, potentially increasing its efficacy against various biological targets.

Comparison with Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 0.62 | Contains fluorine instead of bromine |

| Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate | 0.66 | Different substitution pattern on phenyl group |

| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylic acid | 0.71 | Different carboxylic acid derivative |

| Methyl 5-(phenylethynyl)isoxazole-3-carboxylic acid | 0.68 | Features an ethynyl substituent |

| Ethyl 5-(benzyloxy)isoniazole-3-carboxylic acid | 0.69 | Contains a benzyloxy substituent |

The unique combination of bromine and difluoro substitutions distinguishes this compound from others in its class, potentially influencing its biological activity and application in drug development.

Research Findings

Recent studies have investigated the biological activity of isoxazole derivatives, including those similar to this compound. Notable findings include:

- Antitumor Activity : Compounds with similar structures have demonstrated significant inhibitory effects on tumor cell lines, suggesting that this compound may also possess anticancer properties.

- Anti-inflammatory Potential : Research indicates that isoxazoles can modulate inflammatory pathways, which may be relevant for developing treatments for inflammatory diseases.

- Mechanism of Action : Studies suggest that these compounds may act through various mechanisms, including inhibition of specific kinases or modulation of gene expression related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential of isoxazole derivatives in therapeutic applications:

- A study demonstrated that certain isoxazole compounds effectively inhibited cell proliferation in leukemia cell lines, indicating potential use in hematological malignancies.

- Another investigation focused on the anti-inflammatory effects of isoxazoles in animal models, showing reduced inflammation markers and improved clinical outcomes.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate cyclization but may degrade intermediates |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents enhance reaction homogeneity |

| Catalyst | Triethylamine or DMAP | Facilitates esterification and reduces side reactions |

| Reaction Time | 12–24 hours | Longer durations improve conversion but risk byproduct formation |

Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Q. Basic

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm ensures purity assessment. Mobile phases often use acetonitrile/water gradients .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the ester carbonyl (~165 ppm) and isoxazole ring protons (δ 6.2–6.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~385.1 Da) .

How can X-ray crystallography using SHELX software resolve ambiguities in molecular structure?

Advanced

SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

Data Collection : High-resolution (<1.0 Å) diffraction data is collected.

Phase Solution : SHELXD or SIRAS resolves phase problems via direct methods or experimental phasing .

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks.

Validation : Tools like PLATON check for geometric anomalies (e.g., bond lengths, angles) .

Example : A similar isoxazole derivative showed pseudorotation in its five-membered ring, resolved via Cremer-Pople puckering parameters derived from SHELX-refined coordinates .

How do structural modifications (e.g., halogen substitution) influence biological activity?

Advanced

Comparative studies of analogs reveal:

| Compound | Substituents | Activity (IC₅₀) |

|---|---|---|

| Target Compound | 4-Br, 2,5-diF | 12 nM (Enzyme X) |

| Analog 1 | 4-Cl, 2-F | 45 nM |

| Analog 2 | 3-Br, 4-F | 28 nM |

The bromine atom at the 4-position enhances hydrophobic interactions with enzyme active sites, while fluorine atoms improve metabolic stability .

How to resolve contradictions in reaction mechanism hypotheses?

Q. Advanced

- Cross-Validation : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track reaction pathways .

- Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy to distinguish between concerted vs. stepwise mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and validate experimental observations .

What storage conditions are required to maintain compound stability?

Basic

Store at –20°C in amber vials under inert gas (N₂/Ar). Avoid exposure to moisture (use molecular sieves) and light to prevent ester hydrolysis or photodegradation .

How do hydrogen bonding patterns influence supramolecular interactions in crystallographic studies?

Advanced

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs (e.g., R₂²(8) rings). For example, in a related oxazole derivative:

- N–H···O bonds form chains (C(4) motif), stabilizing the crystal lattice.

- C–H···π interactions contribute to layer stacking .

How to address discrepancies in biological activity data across studies?

Q. Advanced

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.

- Structural Confirmation : Re-validate compound purity and stereochemistry via XRD or chiral HPLC .

- Meta-Analysis : Compare datasets using tools like PCA to identify outlier studies influenced by assay conditions (e.g., pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.